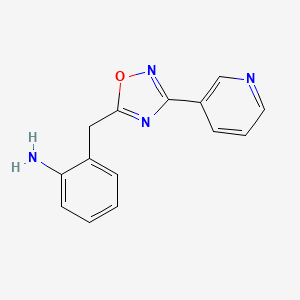

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Overview

Description

“2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline” is a complex organic compound. It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a pyridine aldehyde was reacted with a benzene-1,2-diamine or pyridine-2,3-diamine in the presence of CAN/H2O2 to give 2-(pyridin-3-yl)-1H-benzo[d]imidazoles or 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, respectively .

Molecular Structure Analysis

The molecular structure of “2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline” is complex and would be expected to exhibit the properties of both the pyridine and aniline functional groups. The pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom, which can participate in various chemical reactions . The aniline group is a primary amine that is attached to a phenyl group .

Chemical Reactions Analysis

The chemical reactions of “2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline” would be expected to involve the pyridine and aniline functional groups. For instance, the pyridine ring can undergo electrophilic substitution reactions, while the aniline group can undergo reactions typical of primary amines .

Scientific Research Applications

Antitumor Activity

A study by Maftei et al. (2016) focused on the synthesis, structural analysis, and investigation of antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds were designed to improve the transport of bioactive units through the cell wall barrier. Among them, certain derivatives exhibited significant in vitro anticancer activity against a panel of 12 cell lines, demonstrating the potential of 1,2,4-oxadiazole derivatives in antitumor applications (Maftei et al., 2016).

Luminescence and Electroluminescence Application

Vezzu et al. (2010) reported on the design, synthesis, structure, photophysics, and electroluminescence application of highly luminescent tetradentate bis-cyclometalated platinum complexes involving derivatives similar to the subject compound. These complexes showed potential for use in organic light-emitting diode (OLED) devices, highlighting the relevance of 1,2,4-oxadiazole derivatives in the development of advanced luminescent materials (Vezzu et al., 2010).

Coordination Polymers and Magnetic Properties

Ding et al. (2017) synthesized novel coordination polymers using positional-isomeric oxadiazol-pyridine ligands, demonstrating the significant role of 1,2,4-oxadiazole derivatives in constructing coordination polymers with diverse structures and functionalities. These polymers exhibited solid-state luminescent properties and showed potential as luminescence sensors for detecting anion pollutants in aqueous solutions, indicating the versatility of 1,2,4-oxadiazole derivatives in materials science and sensor technology (Ding et al., 2017).

Selective Extraction for Trivalent Actinides

Weigl et al. (2003) explored the use of 2,6-di(5-alkyl-1,2,4-oxadiazol-2-yl)pyridines for the selective extraction of americium(III) over europium(III) in liquid-liquid extraction processes. This research underscores the potential of 1,2,4-oxadiazole derivatives in nuclear waste management and the selective separation of specific actinides, contributing to the safe handling and recycling of nuclear materials (Weigl et al., 2003).

properties

IUPAC Name |

2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-12-6-2-1-4-10(12)8-13-17-14(18-19-13)11-5-3-7-16-9-11/h1-7,9H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXCMOHOTJWEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)

![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)

![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)